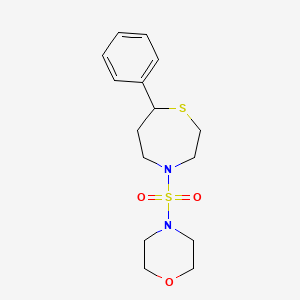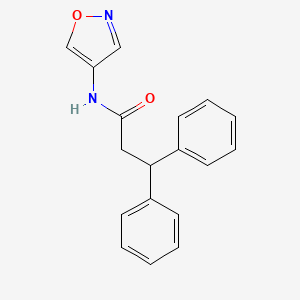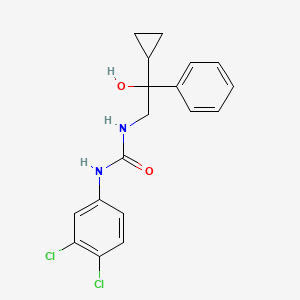
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea is a chemical compound commonly known as CP-31398. It is a small molecule that has been extensively studied for its potential therapeutic effects in cancer treatment. CP-31398 has been found to have a unique mechanism of action that makes it a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Environmental Degradation
- The electro-Fenton degradation process effectively breaks down antimicrobial agents like triclosan and triclocarban, which share structural similarities with the compound of interest. This process generates hydroxyl radicals that degrade these compounds into simpler molecules, highlighting a potential application in environmental remediation for similar compounds (Sirés et al., 2007).
Biological Activities
- Symmetrical N,N'-diarylureas, related in structure to the compound of interest, have been identified as potent activators of eIF2α kinase, inhibiting cancer cell proliferation. This suggests potential anti-cancer applications for similar compounds (Denoyelle et al., 2012).
Potential Therapeutic Applications
- Certain urea derivatives have been investigated for their potential as neuropeptide Y5 receptor antagonists, indicating possible therapeutic applications in treating conditions related to this receptor (Fotsch et al., 2001).
- The exploration of nonpeptidic agonists of the urotensin-II receptor has identified certain compounds that could serve as pharmacological research tools and potential drug leads, suggesting a method to identify similar therapeutic applications for related chemical structures (Croston et al., 2002).
Propriétés
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-9-8-14(10-16(15)20)22-17(23)21-11-18(24,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,24H,6-7,11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNOCXIPQSVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2647815.png)
![ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2647816.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2647818.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2647819.png)

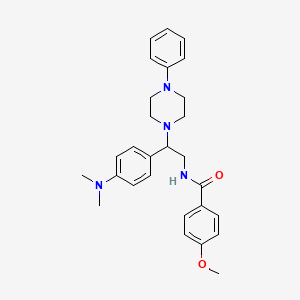
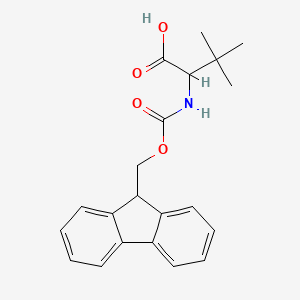
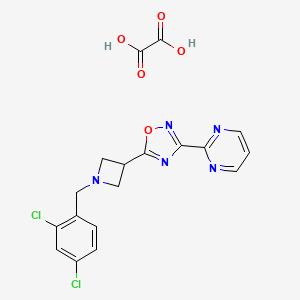
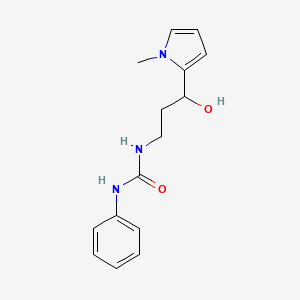
![3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2647830.png)

![N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2647834.png)
